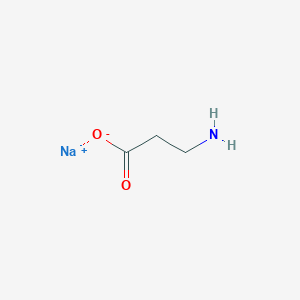

Sodium beta-alaninate

Vue d'ensemble

Description

Sodium beta-alaninate is a chemical compound derived from beta-alanine, an amino acid. It is known for its role in various biochemical processes and its potential applications in different fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a sodium ion bonded to the beta-alanine molecule, which enhances its solubility and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium beta-alaninate can be synthesized through the reaction of beta-alanine with sodium hydroxide or sodium carbonate in an aqueous solution. The reaction typically occurs at temperatures ranging from 60 to 80 degrees Celsius. The process involves the neutralization of beta-alanine with the sodium base, resulting in the formation of this compound and water.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pH conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Sodium beta-alaninate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form beta-alanine and sodium oxide.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various metal salts can be used to replace the sodium ion.

Major Products:

Oxidation: Beta-alanine and sodium oxide.

Reduction: Derivatives of beta-alanine.

Substitution: Compounds with different cations replacing sodium.

Applications De Recherche Scientifique

Sodium beta-alaninate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It plays a role in studying amino acid metabolism and related biochemical pathways.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug synthesis.

Industry: It is used in the production of various chemicals and as an additive in different industrial processes.

Mécanisme D'action

The mechanism of action of sodium beta-alaninate involves its interaction with various molecular targets and pathways. It can act as a precursor for the synthesis of other compounds, participate in metabolic pathways, and influence biochemical reactions. The sodium ion enhances its solubility and reactivity, making it more effective in these processes.

Comparaison Avec Des Composés Similaires

Beta-Alanine: The parent compound of sodium beta-alaninate, known for its role in muscle endurance and performance.

Sodium Alaninate: Another sodium salt of an amino acid, used in different biochemical applications.

Uniqueness: this compound is unique due to its specific structure and properties, which make it more soluble and reactive compared to its parent compound, beta-alanine. This enhances its effectiveness in various applications, particularly in scientific research and industrial processes.

By understanding the detailed aspects of this compound, researchers and industry professionals can better utilize its properties for various applications

Activité Biologique

Sodium beta-alaninate, a sodium salt of beta-alanine, has garnered attention for its potential biological activities, particularly in enhancing athletic performance and its role as a precursor to carnosine synthesis in muscle tissue. This article delves into the biological activity of this compound, supported by various studies, case analyses, and data tables.

Overview of this compound

Chemical Structure and Properties:

- Chemical Formula: C₃H₆N₄O₄S

- Molecular Weight: 174.2 g/mol

- Solubility: Soluble in water, making it suitable for supplementation.

Beta-alanine is a non-essential amino acid that plays a crucial role in the synthesis of carnosine, a dipeptide that buffers hydrogen ions in muscle cells during high-intensity exercise, thereby delaying fatigue.

- Carnosine Synthesis:

- Buffering Capacity:

- Neuromuscular Fatigue Reduction:

Performance Enhancements

Numerous studies have investigated the effects of this compound on athletic performance. Below is a summary of key findings:

Case Studies

-

Competitive Swimming:

A study involving competitive male swimmers demonstrated that co-supplementation with sodium bicarbonate and this compound improved performance in sprint swimming events due to enhanced blood pH levels and reduced acidosis during repeated sprints . -

High-Intensity Intermittent Exercise:

In another study focusing on high-intensity intermittent efforts, participants who supplemented with this compound showed improved neuromuscular fatigue resistance compared to those who did not supplement .

Safety and Side Effects

This compound is generally considered safe when used at recommended dosages (typically up to 6.4 g/day). However, some users report paresthesia (tingling sensation) at higher doses, which is a common side effect associated with beta-alanine supplementation but does not pose health risks .

Propriétés

IUPAC Name |

sodium;3-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.Na/c4-2-1-3(5)6;/h1-2,4H2,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJPFZCCZMBRFB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107-95-9 (Parent) | |

| Record name | beta-Alanine, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016690930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00884928 | |

| Record name | .beta.-Alanine, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16690-93-0, 61791-60-4 | |

| Record name | beta-Alanine, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016690930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Alanine, N-coco alkyl derivs., monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Alanine, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-Alanine, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium β-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.